Cas no 2361826-19-7 (rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane)
O composto rel-(1R,5R)-1-(5-Metil-1,3,4-oxadiazol-2-il)-2-azabiciclo[3.2.0]heptano é uma molécula bicíclica que combina um núcleo de azabiciclo[3.2.0]heptano com um grupo 5-metil-1,3,4-oxadiazol. Sua estrutura rígida e configuração estereoquímica definida (rel-(1R,5R)) conferem alta seletividade em interações moleculares, sendo particularmente útil em aplicações farmacêuticas como ligante ou intermediário sintético. O anel de 1,3,4-oxadiazol contribui para a estabilidade metabólica e propriedades eletrônicas, enquanto o sistema bicíclico restringe a conformação, potencializando a afinidade por alvos biológicos específicos. Sua pureza estereoquímica o torna valioso para estudos de relação estrutura-atividade (SAR) em química medicinal.
2361826-19-7 structure
Product Name:rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane
N.o CAS:2361826-19-7
MF:C9H13N3O
MW:179.219021558762
CID:5564081
Update Time:2025-10-30
rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane Propriedades químicas e físicas
Nomes e Identificadores
-
- rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane
-
- Inchi: 1S/C9H13N3O/c1-6-11-12-8(13-6)9-4-2-7(9)3-5-10-9/h7,10H,2-5H2,1H3/t7-,9-/m1/s1
- Chave InChI: AVOYONGMMFZSCE-VXNVDRBHSA-N
- SMILES: [C@]12(C3=NN=C(C)O3)[C@]([H])(CC1)CCN2
Propriedades Experimentais
- Densidade: 1.230±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 308.5±44.0 °C(Predicted)
- pka: 8.92±0.40(Predicted)
rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7433157-0.05g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 0.05g |
$344.0 | 2025-03-11 | |
| Enamine | EN300-7433157-0.1g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 0.1g |
$515.0 | 2025-03-11 | |
| Enamine | EN300-7433157-0.25g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 0.25g |
$735.0 | 2025-03-11 | |
| Enamine | EN300-7433157-0.5g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 0.5g |
$1158.0 | 2025-03-11 | |
| Enamine | EN300-7433157-1.0g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 | |
| Enamine | EN300-7433157-2.5g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 2.5g |
$2912.0 | 2025-03-11 | |
| Enamine | EN300-7433157-5.0g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
| Enamine | EN300-7433157-10.0g |
rac-(1R,5R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane |
2361826-19-7 | 95.0% | 10.0g |
$6390.0 | 2025-03-11 |
rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane Literatura Relacionada
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
2361826-19-7 (rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente